
1-(Trans-4-propylcyclohexyl)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(Trans-4-propylcyclohexyl)-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.
Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in drug development and as a radiolabeling agent for imaging techniques.
Méthodes De Préparation
The synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene typically involves several steps, starting from readily available starting materials. One common synthetic route involves the iodination of 1-(Trans-4-propylcyclohexyl)benzene. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Trans-4-propylcyclohexyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodobenzoic acids or reduction to form benzyl derivatives.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield various biaryl derivatives .
Mécanisme D'action
The mechanism by which 1-(Trans-4-propylcyclohexyl)-4-iodobenzene exerts its effects is primarily through its reactivity as an iodobenzene derivative. The iodine atom’s presence allows for various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in coupling reactions or its interactions with biological molecules in medicinal research .
Comparaison Avec Des Composés Similaires
1-(Trans-4-propylcyclohexyl)-4-iodobenzene can be compared with other similar compounds, such as:
1-(Trans-4-propylcyclohexyl)-4-bromobenzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Trans-4-propylcyclohexyl)-4-chlorobenzene:
1-(Trans-4-propylcyclohexyl)-4-fluorobenzene: The fluorine atom imparts unique properties, particularly in medicinal chemistry due to its influence on metabolic stability and bioavailability.
The uniqueness of this compound lies in the iodine atom’s presence, which provides distinct reactivity patterns and makes it suitable for specific applications, particularly in coupling reactions and as a precursor for more complex molecules.
Propriétés
IUPAC Name |
1-iodo-4-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHVVBZXPJPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

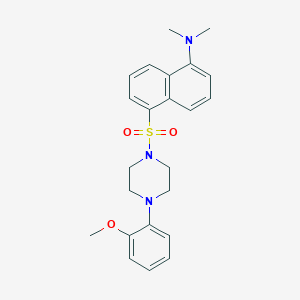

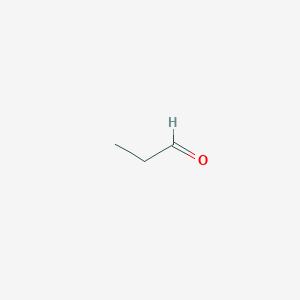
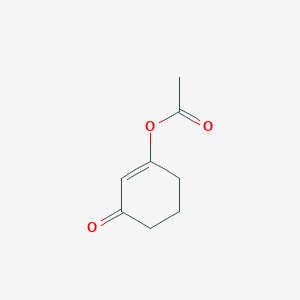
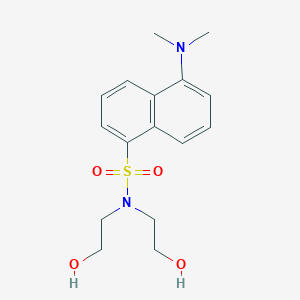
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
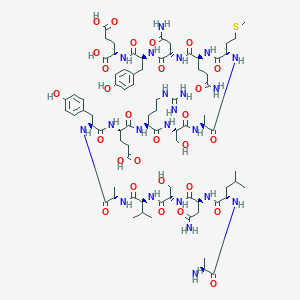

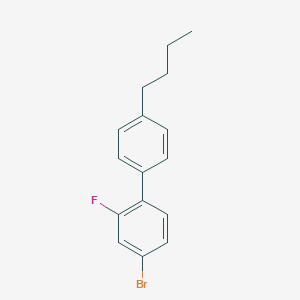
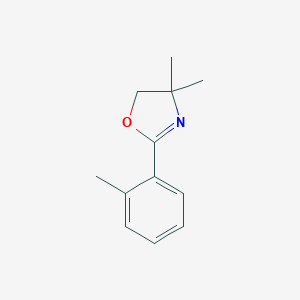

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
